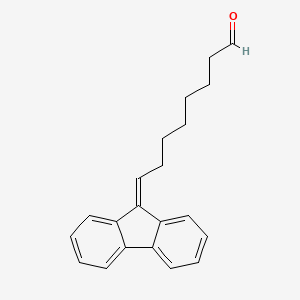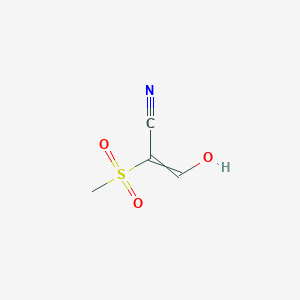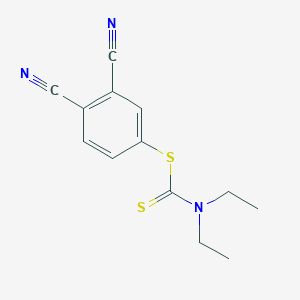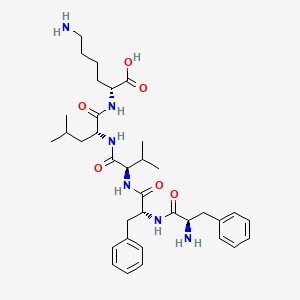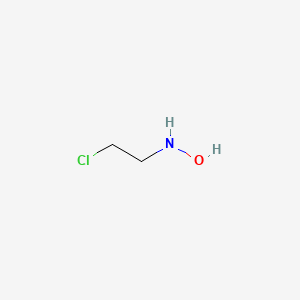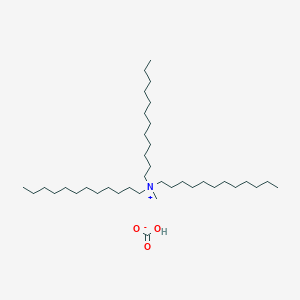
N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which contributes to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate typically involves the quaternization of N,N-didodecyl-N-methyldodecan-1-amine with a suitable alkylating agent, followed by the introduction of the hydrogen carbonate anion. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the amine is reacted with an alkyl halide in the presence of a solvent. The resulting quaternary ammonium salt is then treated with a carbonate source to form the hydrogen carbonate salt. The process is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: In biological research, it is used as a surfactant to solubilize proteins and other biomolecules, aiding in their analysis and characterization.
Industry: In industrial applications, it is used in formulations of detergents, disinfectants, and emulsifiers due to its excellent surface-active properties.
Wirkmechanismus
The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate is primarily based on its surfactant properties. The long hydrophobic alkyl chains interact with hydrophobic substances, while the positively charged nitrogen atom interacts with polar substances. This dual interaction allows the compound to reduce surface tension and form micelles, encapsulating hydrophobic molecules.
Vergleich Mit ähnlichen Verbindungen
- N,N-Didodecyl-N-methyldodecan-1-aminium chloride
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- N,N-Didodecyl-N-methyldodecan-1-aminium sulfate
Comparison:
- N,N-Didodecyl-N-methyldodecan-1-aminium chloride and N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide have similar surfactant properties but differ in their counterions, which can affect their solubility and reactivity.
- N,N-Didodecyl-N-methyldodecan-1-aminium sulfate has a different anion, which can influence its behavior in aqueous solutions and its interaction with other molecules.
Uniqueness: N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate is unique due to the presence of the hydrogen carbonate anion, which can provide buffering capacity and influence the pH of solutions, making it suitable for specific applications where pH control is crucial.
Eigenschaften
CAS-Nummer |
139653-33-1 |
|---|---|
Molekularformel |
C38H79NO3 |
Molekulargewicht |
598.0 g/mol |
IUPAC-Name |
hydrogen carbonate;tridodecyl(methyl)azanium |
InChI |
InChI=1S/C37H78N.CH2O3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
UHZSJDRGGRRIMH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
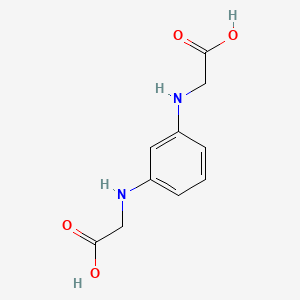
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
